In-Depth Technical Guide to the Chemical Structure and Synthesis of 4-Acetoxy-DiPT
In-Depth Technical Guide to the Chemical Structure and Synthesis of 4-Acetoxy-DiPT
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetoxy-N,N-diisopropyltryptamine, commonly known as 4-Acetoxy-DiPT or ipracetin, is a synthetic tryptamine (B22526) that is structurally related to the psychedelic compound psilocin (4-hydroxy-N,N-dimethyltryptamine). It is considered a prodrug of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT), meaning it is readily converted to the active metabolite in the body. This guide provides a comprehensive overview of the chemical structure of 4-Acetoxy-DiPT and a detailed examination of its synthesis pathways, intended for an audience with a strong background in organic chemistry.
Chemical Structure and Properties
4-Acetoxy-DiPT is characterized by an indole (B1671886) core substituted at the 4-position with an acetoxy group and at the 3-position with an ethylamine (B1201723) side chain. The nitrogen atom of the ethylamine is further substituted with two isopropyl groups.
| Property | Value | Reference |
| IUPAC Name | 3-[2-(Diisopropylamino)ethyl]-1H-indol-4-yl acetate | [1] |
| Chemical Formula | C₁₈H₂₆N₂O₂ | [1] |
| Molar Mass | 302.418 g·mol⁻¹ | [1] |
| CAS Number | 936015-60-0 | [2] |
| Appearance | White powder (HCl salt) | [2] |
The chemical structure of 4-Acetoxy-DiPT is presented below in a 2D diagram generated using the DOT language.
Caption: 2D Chemical Structure of 4-Acetoxy-DiPT.
Synthesis Pathways
The synthesis of 4-Acetoxy-DiPT is a multi-step process that begins with the synthesis of its precursor, 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT). The subsequent and final step involves the acetylation of the hydroxyl group of 4-HO-DiPT. A common and effective route for the synthesis of 4-hydroxytryptamines, such as 4-HO-DiPT, starts from 4-benzyloxyindole (B23222). This method, adapted from the synthesis of similar tryptamines, is outlined below.[3]
Part 1: Synthesis of 4-Hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT)
The synthesis of 4-HO-DiPT can be achieved in three main steps starting from 4-benzyloxyindole. This pathway is a modification of the classical psilocin synthesis developed by Albert Hofmann.[3]
Step 1: Formation of the Indole-3-glyoxylamide
The first step involves the reaction of 4-benzyloxyindole with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate. This intermediate is then reacted in situ with diisopropylamine (B44863) to yield N,N-diisopropyl-2-(4-(benzyloxy)-1H-indol-3-yl)-2-oxoacetamide.
Step 2: Reduction of the Glyoxylamide
The resulting glyoxylamide is then reduced to form 4-benzyloxy-N,N-diisopropyltryptamine. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (B86392) complex (BH₃-THF).[3]
Step 3: Debenzylation to Yield 4-HO-DiPT
The final step in the synthesis of the precursor is the removal of the benzyl (B1604629) protecting group from the 4-position of the indole ring. This is typically achieved through catalytic hydrogenation using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[3] This yields the desired 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT).
The overall synthesis pathway for 4-HO-DiPT is visualized in the following diagram:
Caption: Synthesis Pathway of 4-HO-DiPT.
Part 2: Acetylation of 4-HO-DiPT to 4-Acetoxy-DiPT
The final step in the synthesis of 4-Acetoxy-DiPT is the acetylation of the 4-hydroxyl group of 4-HO-DiPT. This is a standard esterification reaction.
Experimental Protocol:
A plausible experimental procedure, based on the acetylation of similar compounds, is as follows:
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Dissolution: Dissolve 4-HO-DiPT in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM).
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Addition of Base: Add a slight excess of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to the solution.
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Addition of Acetylating Agent: Slowly add a stoichiometric equivalent of acetic anhydride (B1165640) to the cooled reaction mixture.
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Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
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Workup: Upon completion, the reaction is typically quenched with water or a mild aqueous base. The product is then extracted into an organic solvent.
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Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 4-Acetoxy-DiPT.
The acetylation reaction is depicted in the diagram below:
Caption: Acetylation of 4-HO-DiPT to 4-Acetoxy-DiPT.
Quantitative Data
Detailed quantitative data such as reaction yields, specific reagent amounts, and reaction times for the synthesis of 4-Acetoxy-DiPT are not explicitly provided in the publicly available literature searched. For the synthesis of the related compound 4-HO-NiPT, a 96% yield was reported for the formation of the glyoxylamide intermediate and a 64% yield for the final debenzylation step.[3] These values can serve as a general reference, but optimal conditions and yields for the synthesis of 4-Acetoxy-DiPT would require experimental determination.
Conclusion
The synthesis of 4-Acetoxy-DiPT is a well-defined process that relies on the initial synthesis of its precursor, 4-HO-DiPT. The pathway from 4-benzyloxyindole provides a reliable method for obtaining 4-HO-DiPT, which can then be readily acetylated to the final product. While the general steps are clear, the optimization of each reaction step is crucial for achieving high yields and purity. This guide provides the foundational knowledge for researchers and scientists to approach the synthesis of 4-Acetoxy-DiPT for further study and development.
References
- 1. m.psychonautwiki.org [m.psychonautwiki.org]
- 2. swgdrug.org [swgdrug.org]
- 3. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Hepatocyte 4-Acetoxy-N,N-Diisopropyltryptamine Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
